2-{[2-(Methylsulfanyl)phenoxy]methyl}oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(Methylsulfanyl)phenoxy]methyl}oxirane is an organic compound with the molecular formula C10H12O2S and a molecular weight of 196.27 g/mol . It is characterized by the presence of an oxirane ring (epoxide) and a phenoxy group substituted with a methylsulfanyl group. This compound is used primarily in research settings and has various applications in organic synthesis and material science .
Preparation Methods
The synthesis of 2-{[2-(Methylsulfanyl)phenoxy]methyl}oxirane typically involves the reaction of 2-(methylsulfanyl)phenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring . The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Commonly used solvents include dichloromethane or toluene
Reaction Time: Several hours to overnight
Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, including the use of continuous flow reactors and more efficient purification techniques .
Chemical Reactions Analysis
2-{[2-(Methylsulfanyl)phenoxy]methyl}oxirane undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxirane ring can be reduced to a diol using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols, alcohols
Major products formed from these reactions include sulfoxides, sulfones, diols, and β-substituted alcohols .
Scientific Research Applications
2-{[2-(Methylsulfanyl)phenoxy]methyl}oxirane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the development of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-{[2-(Methylsulfanyl)phenoxy]methyl}oxirane involves its reactivity towards nucleophiles due to the presence of the oxirane ring. The oxirane ring is highly strained and thus highly reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new carbon-oxygen bonds .
Comparison with Similar Compounds
Similar compounds to 2-{[2-(Methylsulfanyl)phenoxy]methyl}oxirane include:
2-{[2-(Methylsulfanyl)phenoxy]methyl}ethanol: Lacks the oxirane ring but has similar functional groups.
2-{[2-(Methylsulfanyl)phenoxy]methyl}propane: Contains a propane backbone instead of an oxirane ring.
2-{[2-(Methylsulfanyl)phenoxy]methyl}butane: Similar structure with a butane backbone.
The uniqueness of this compound lies in its oxirane ring, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-[(2-methylsulfanylphenoxy)methyl]oxirane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c1-13-10-5-3-2-4-9(10)12-7-8-6-11-8/h2-5,8H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPTWWOAYRPTPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1OCC2CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.